![molecular formula C18H20FN3O3S2 B4641788 N-(2-fluorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4641788.png)
N-(2-fluorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Description
Synthesis Analysis
Thiourea derivatives are synthesized through a variety of methods, often involving reactions between isothiocyanates and amines, hydrazines, or amino acids. These reactions can lead to the formation of compounds with potential biological activities. For instance, thiourea derivatives can be synthesized by reacting phenyl-, p-fluorophenyl-, and benzoylisothiocyanates with various substituted anilines or aminopyridines, leading to a range of N,N'-disubstituted thioureas with diverse properties (Sarkis & Faisal, 1985).
Molecular Structure Analysis
The crystal and molecular structure of thiourea derivatives are often determined by X-ray diffraction analysis. These structures can exhibit interesting features such as hydrogen bonding and various molecular conformations. For example, the structure of N-2-fluorobenzoyl-N'-2-methoxyphenylthiourea has been analyzed, showing intra-molecular hydrogen bond interactions and a detailed conformation analysis using density functional theory (DFT) methods (Zhou Weiqun et al., 2005).
Chemical Reactions and Properties
Thiourea derivatives engage in a variety of chemical reactions, contributing to their potential as biological agents. The functional groups in these compounds, such as the thiourea moiety, play a critical role in their reactivity and interaction with biological targets. For example, the synthesis of N-alkyl, N-acyl, and N-sulfonyl-2-aminobenzo[d]thiazole derivatives involves cyclization reactions of 2-iodophenyl thiourea intermediate resin, demonstrating the versatility of thiourea derivatives in synthetic chemistry (Seulgi Kim et al., 2013).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S2/c19-17-4-2-1-3-14(17)13-20-18(26)21-15-5-7-16(8-6-15)27(23,24)22-9-11-25-12-10-22/h1-8H,9-13H2,(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEAZYBITKSRNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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